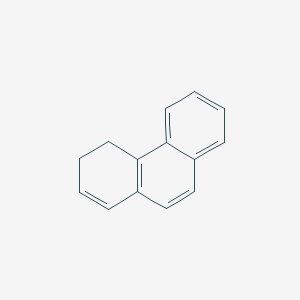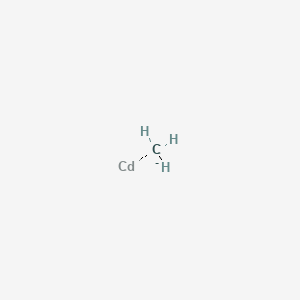
Cadmium, methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Dimethylcadmium is typically prepared by treating cadmium dihalides with methyl Grignard reagents or methyllithium . The general reaction is as follows: [ \text{CdBr}_2 + 2 \text{CH}_3\text{MgBr} \rightarrow \text{Cd(CH}_3\text{)}_2 + 2 \text{MgBr}_2 ] This method was first used in the initial preparation of dimethylcadmium . Industrial production methods are similar, involving the reaction of cadmium salts with organometallic reagents under controlled conditions to ensure safety and purity.
Análisis De Reacciones Químicas
Dimethylcadmium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form cadmium oxide.
Reduction: Can be reduced to elemental cadmium under specific conditions.
Substitution: Acts as an alkylating agent, replacing halides in organic compounds.
Common reagents used in these reactions include oxygen, hydrogen, and various halides. Major products formed from these reactions include cadmium oxide, elemental cadmium, and substituted organic compounds .
Aplicaciones Científicas De Investigación
Dimethylcadmium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and in the preparation of cadmium selenide nanoparticles.
Biology: Studied for its toxicological effects and mechanisms of action in biological systems.
Industry: Utilized in MOCVD processes for the deposition of thin films in semiconductor manufacturing.
Mecanismo De Acción
The mechanism of action of dimethylcadmium involves its ability to disrupt cellular processes through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways . It can induce oxidative stress, leading to cellular damage and apoptosis. Key molecular targets include mitochondria, where it disrupts ATP synthesis, and DNA, where it can cause direct damage and inhibit repair mechanisms .
Comparación Con Compuestos Similares
Dimethylcadmium is similar to other organocadmium compounds such as diethylcadmium and diphenylcadmium . it is unique in its high volatility and toxicity, which make it particularly useful in MOCVD processes but also necessitate careful handling . Other similar compounds include dimethylzinc and dimethylmercury, which share some chemical properties but differ in their reactivity and applications .
Conclusion
Cadmium, methyl- is a versatile and highly reactive compound with significant applications in scientific research and industry. Its unique properties make it valuable in various fields, although its toxicity requires stringent safety measures during handling and use.
Propiedades
Número CAS |
42217-97-0 |
|---|---|
Fórmula molecular |
CH3Cd- |
Peso molecular |
127.45 g/mol |
Nombre IUPAC |
cadmium;carbanide |
InChI |
InChI=1S/CH3.Cd/h1H3;/q-1; |
Clave InChI |
SMNQDJUNLYMAFF-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


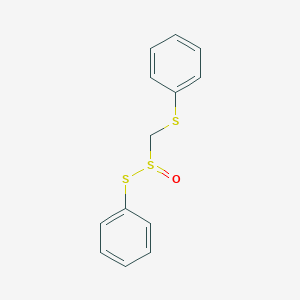
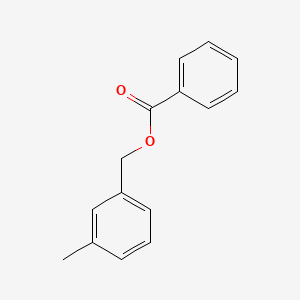

![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
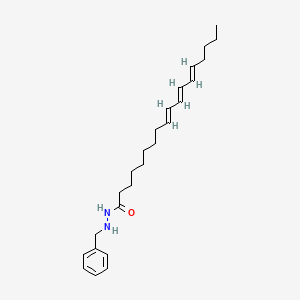

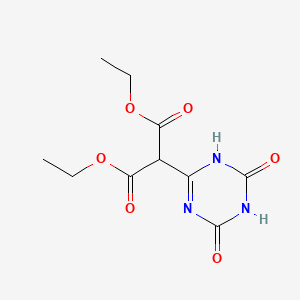
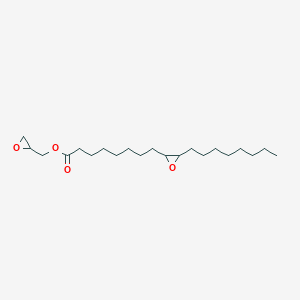
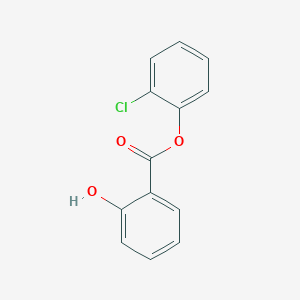
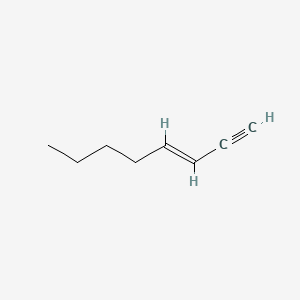
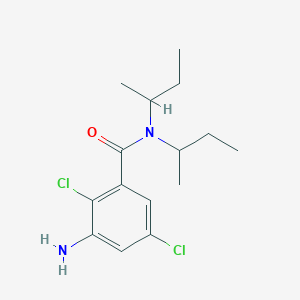
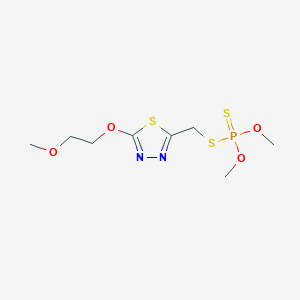
![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
